molecular formula C8H10N2O B1313866 Ethyl isonicotinimidate CAS No. 41050-96-8

Ethyl isonicotinimidate

Cat. No. B1313866
Key on ui cas rn: 41050-96-8
M. Wt: 150.18 g/mol
InChI Key: VMLBGAUWXMOYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04406897

Procedure details

A solution of 4-cyanopyridine (135 g) and ethanol (83.3 ml) in chloroform (1000 ml) is cooled in an ice bath for 30 min. Anhydrous HCl (143 g) is bubbled into the cold mixture over a period of 7 hours with stirring continued overnight with cooling. The reaction mixture is filtered and the filtered solid added portionwise to an ice cold 10% K2CO3 solution (500 g in 5 l H2O) with stirring. A liter of ether is added to the mixture after 20 min with stirring. The aqueous layer is extracted with ether and the organic extracts combined and dried overnight. The dried solution is filtered, evaporated in vacuo and vacuum distilled giving as a main fraction 75.5 g of a colorless liquid, b.p. 63°-65° C. (0.14 mm).
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
83.3 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)#[N:2].[CH2:9]([OH:11])[CH3:10]>C(Cl)(Cl)Cl>[C:1](=[NH:2])([O:11][CH2:9][CH3:10])[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
135 g
Type
reactant
Smiles
C(#N)C1=CC=NC=C1
Name
Quantity
83.3 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1000 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring continued overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Anhydrous HCl (143 g) is bubbled into the cold mixture over a period of 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
ADDITION
Type
ADDITION
Details
the filtered solid added portionwise to an ice cold 10% K2CO3 solution (500 g in 5 l H2O)
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
A liter of ether is added to the mixture after 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ether
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The dried solution is filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo and vacuum
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=NC=C1)(OCC)=N
Measurements
Type Value Analysis
AMOUNT: MASS 75.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.